molecular formula C7H5BrF2 B2812414 2-Bromo-5-fluorobenzyl fluoride CAS No. 2244085-04-7

2-Bromo-5-fluorobenzyl fluoride

Cat. No.: B2812414
CAS No.: 2244085-04-7
M. Wt: 207.018
InChI Key: SEROKAKMSQQVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorobenzyl fluoride is a valuable halogenated synthetic intermediate in organic chemistry and drug discovery. Its structure features both bromine and fluorine substituents on a benzyl ring, enabling diverse chemical transformations. The compound is primarily used as an alkylation reagent in nucleophilic substitution reactions, facilitating the introduction of the fluorinated benzyl group into more complex molecular architectures . This reagent is particularly significant in the pharmaceutical sector for the synthesis of heterocyclic compounds with potential biological activity, such as benzazepines . The presence of fluorine is a critical design element in medicinal chemistry, as it can enhance a drug candidate's metabolic stability, binding affinity, and overall efficacy . Furthermore, this compound serves as a key building block in material science . Its incorporation into polymers or use as a functionalizing agent can impart desirable properties like increased thermal stability and chemical resistance to advanced materials . The bromine atom on the aromatic ring allows for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a versatile synthon for constructing complex fluorinated molecules . Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEROKAKMSQQVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Halogenated Benzyl Systems As Advanced Synthetic Intermediates

Halogenated benzyl (B1604629) systems, such as benzyl halides, are a cornerstone of organic synthesis, prized for their utility as advanced synthetic intermediates. The carbon-halogen bond in the benzylic position is readily susceptible to nucleophilic substitution, making these compounds excellent electrophiles for forging new carbon-carbon and carbon-heteroatom bonds. Benzyl halides are notably more reactive than their alkyl halide counterparts in SN2 reactions, a phenomenon attributed to the stabilization of the transition state by the adjacent benzene (B151609) ring.

These systems serve as pivotal precursors in the synthesis of a wide array of organic compounds. Their ability to participate in various chemical transformations, most notably alkylation processes, makes them invaluable. For instance, the closely related 2-Bromo-5-fluorobenzyl bromide is instrumental in synthesizing benzazepines, a class of compounds with significant pharmaceutical applications, through the alkylation of β-amino esters. innospk.comthermofisher.comchemicalbook.com The presence of halogen atoms on the aromatic ring further enhances their utility, allowing for subsequent modifications through cross-coupling reactions, thereby expanding the molecular diversity that can be achieved from a single intermediate. This dual reactivity—at the benzylic carbon and the aromatic ring—positions halogenated benzyl systems as powerful tools for constructing complex molecular frameworks. chemimpex.com

Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems and Their Synergistic Effects

The specific placement of bromine and fluorine atoms on the benzyl (B1604629) fluoride (B91410) core is not arbitrary; it is a strategic design that imparts a unique electronic character and reactivity profile to the molecule. Both halogens are electron-withdrawing through the inductive effect (-I), but their influence on the aromatic ring and the benzylic position is distinct and synergistic.

The fluorine atom at the 5-position (para to the benzyl group) exerts a powerful inductive-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the benzylic site. The bromine atom at the 2-position (ortho to the benzyl group) also withdraws electron density inductively. Together, these effects make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

Furthermore, the bromine atom serves as a versatile synthetic handle. Its presence on the aromatic ring allows for a host of subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), which are fundamental for creating complex biaryl structures or introducing nitrogen-based functional groups. This orthogonality—the ability to selectively react at the benzylic fluoride position while leaving the aryl bromide intact for later functionalization (or vice versa under specific conditions)—is a key synergistic advantage. This allows for a stepwise and controlled assembly of the target molecule, a crucial strategy in multi-step synthesis.

The combination of a "hard" fluorine atom and a "soft" bromine atom on the same scaffold provides chemists with a nuanced tool for molecular design, enabling precise control over reactivity and facilitating the synthesis of highly functionalized molecules.

Applications of 2 Bromo 5 Fluorobenzyl Fluoride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The utility of 2-bromo-5-fluorobenzyl fluoride (B91410) as a precursor in the synthesis of complex organic structures stems from the distinct reactivity of its functional groups. The 2-bromo-5-fluorobenzyl moiety is a common scaffold that can be elaborated through various synthetic operations. vulcanchem.com The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com

Simultaneously, the benzylic fluoride offers a site for nucleophilic substitution or can be activated for Friedel-Crafts type reactions. researchgate.net This dual reactivity allows for a stepwise and controlled construction of complex molecular frameworks. For instance, the bromo group can be first used as a handle for building a larger carbon skeleton via a cross-coupling reaction, followed by transformation of the benzyl (B1604629) fluoride group to introduce another desired functionality. This stepwise approach is fundamental in the total synthesis of complex natural products and other target molecules. vulcanchem.com The presence of the aromatic fluorine atom also influences the reactivity of the ring and can be a site for nucleophilic aromatic substitution under specific conditions. vulcanchem.com

Table 1: Reactive Sites and Potential Transformations of 2-Bromo-5-fluorobenzyl fluoride

Reactive SiteType of ReactionPotential Outcome
Carbon-Bromine (C-Br) Bond Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) vulcanchem.comFormation of C-C, C-N, or C-O bonds for scaffold elaboration.
Lithium-halogen exchange vulcanchem.comGeneration of an organolithium species for reaction with electrophiles.
Benzylic Carbon-Fluorine (C-F) Bond Nucleophilic substitutionIntroduction of various functional groups by replacing fluoride.
Friedel-Crafts benzylation researchgate.netAlkylation of aromatic rings to form diarylmethane structures.
C(sp³)-F bond functionalization nih.govCross-coupling reactions, for example with organozinc compounds. nih.gov
Aromatic Carbon-Fluorine (C-F) Bond Nucleophilic aromatic substitution (under harsh conditions) vulcanchem.comossila.comReplacement of fluorine with other nucleophiles.

Derivatization to Access Diverse Functional Molecules and Materials

The unique electronic properties and multiple reaction sites of this compound make it an ideal starting material for a variety of functional molecules and advanced materials.

In the field of materials science, there is significant interest in organic molecules for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). Thermally Activated Delayed Fluorescence (TADF) materials are a class of purely organic emitters that can achieve near-100% internal quantum efficiency in OLEDs, providing an alternative to expensive metal-based phosphorescent emitters. nih.gov

The synthesis of TADF dyes often involves combining electron-donating and electron-accepting units. Halogenated aromatic compounds are common precursors for these materials. For example, a related compound, 2-bromo-5-fluorobenzonitrile, is used as a precursor for TADF dyes. ossila.com In a typical synthesis, the fluorine atom undergoes a nucleophilic aromatic substitution, followed by a Buchwald-Hartwig amination at the bromine position to construct the final donor-acceptor molecule. ossila.com An OLED device fabricated with a dye synthesized from this precursor showed a maximum external quantum efficiency of 5%. ossila.com Similarly, palladium-catalyzed cross-coupling reactions are a general strategy for synthesizing TADF materials. nih.gov The this compound scaffold is well-suited for such synthetic strategies, where the bromo- and fluoro-substituted ring can be incorporated as a core component of novel TADF emitters.

The 2-bromo-5-fluorobenzyl unit is a valuable component in the design of advanced materials beyond OLEDs. For example, the related intermediate 2-bromo-5-fluorobenzotrifluoride (B1268043) is considered important for the development of novel liquid crystal materials. google.com The presence of halogens on the aromatic ring can impart desirable properties such as chemical stability and specific electronic characteristics to polymers and coatings. chemimpex.com The ability to selectively functionalize the molecule allows for the fine-tuning of material properties.

Furthermore, the structure of this compound is suitable for the synthesis of specialized ligands used in coordination chemistry and catalysis. The bromo- and benzyl fluoride groups can serve as anchor points to build complex, multifunctional ligands. For instance, the bromine atom can be used to introduce a phosphine (B1218219) group via a coupling reaction, while the benzyl fluoride can be substituted to attach another coordinating group, leading to the formation of bidentate or polydentate ligands.

Role in the Elaboration of Pharmaceutical and Agrochemical Intermediates via Chemical Transformations

The 2-bromo-5-fluorophenyl motif is a recurring structural feature in many biologically active compounds. Consequently, derivatives of this compound are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comchemimpex.compatsnap.com The halogens not only serve as reactive handles for synthetic transformations but can also enhance the metabolic stability and binding affinity of the final drug molecule. researchgate.net

Various related compounds underscore the importance of this structural scaffold:

2-Bromo-5-fluorobenzyl bromide is a versatile intermediate used to synthesize benzazepines and potential anti-cancer drugs. chemimpex.cominnospk.comthermofisher.com

2-Bromo-5-fluorobenzotrifluoride serves as a key intermediate for medicines and pesticides. google.compatsnap.com It is a known starting material for the anti-cancer drug bicalutamide (B1683754) and for HSD-016, a compound investigated for the treatment of type 2 diabetes. chemicalbook.comgoogle.com

2-Bromo-5-fluorobenzyl alcohol is an important intermediate for various medicines and pesticides, including the antifungal agent Tavaborole. chemicalbook.comshlzpharma.com

2-Bromo-5-fluorobenzonitrile is a building block for active pharmaceutical ingredients (APIs) with potential antitumour and anti-inflammatory applications. ossila.com

These examples demonstrate that the 2-bromo-5-fluorobenzyl core is a privileged scaffold in medicinal and agrochemical chemistry. This compound fits within this family of intermediates, offering an alternative reactive handle at the benzylic position for constructing complex, biologically active molecules.

Table 2: Related 2-Bromo-5-fluorobenzyl Intermediates and Their Applications

IntermediateApplication AreaExample Target Molecule/Class
2-Bromo-5-fluorobenzyl bromide chemimpex.cominnospk.comthermofisher.comPharmaceuticalBenzazepines, Anti-cancer agents
2-Bromo-5-fluorobenzotrifluoride chemicalbook.comgoogle.comPharmaceuticalBicalutamide (anti-cancer), HSD-016 (diabetes)
2-Bromo-5-fluorobenzyl alcohol chemicalbook.comshlzpharma.comPharmaceuticalTavaborole (antifungal)
2-Bromo-5-fluorobenzonitrile ossila.comPharmaceuticalAntitumour and anti-inflammatory agents
2-Bromo-5-fluorobenzotrifluoride google.compatsnap.comAgrochemicalGeneral pesticide intermediates

Contributions to Fundamental Organofluorine Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net As such, the development of new methods for the selective synthesis of organofluorine compounds is a major focus of modern chemical research. nih.gov this compound is an excellent substrate for advancing fundamental research in this area.

The molecule contains three distinct halogenated sites: a C(sp²)-Br bond, an aromatic C(sp²)-F bond, and a benzylic C(sp³)-F bond. This arrangement allows researchers to study the selective activation and functionalization of these bonds. For example, studies on the Friedel-Crafts benzylation using benzyl fluorides help to understand C-F bond activation mechanisms. researchgate.net Research into the functionalization of unactivated C(sp³)-F bonds is a challenging yet important field, and molecules like this compound can serve as model systems. nih.gov

Furthermore, the compound can be used to explore the subtle interplay between different halogen substituents in directing the outcome of chemical reactions. The development of synthetic routes that can selectively target one halogen in the presence of others is a significant challenge and an area of active investigation in organofluorine chemistry. fu-berlin.de

Advanced Characterization and Computational Studies in Research of 2 Bromo 5 Fluorobenzyl Fluoride

Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Bromo-5-fluorobenzyl fluoride (B91410), as well as for probing its molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive characterization of the molecular framework. jeolusa.com For 2-Bromo-5-fluorobenzyl fluoride, ¹H NMR provides information on the aromatic and benzylic protons, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR offers specific insights into the electronic environment of the fluorine atoms. The large chemical shift range and significant coupling constants associated with ¹⁹F make it a particularly sensitive probe of molecular structure. jeolusa.com

The conformational preferences of benzyl (B1604629) fluoride derivatives are often studied using long-range spin-spin coupling constants derived from NMR spectra. researchgate.net The magnitude of coupling constants between the fluorine nucleus of the fluoromethyl group and the ring protons, particularly the coupling over six bonds (⁶J), is sensitive to the rotational barrier around the C(aryl)-C(alkyl) bond. researchgate.net While specific studies on this compound are not widely reported, research on analogous compounds like 3,5-dichlorobenzylfluoride demonstrates that these long-range couplings, when used with a hindered rotor model, can establish the barriers to internal rotation. researchgate.net However, the interpretation can be complex, as seen in studies of p-fluorobenzobenzotrifluoride, where the utility of ⁶J(F,CF) as a reliable conformational indicator is questioned unless the coupling mechanism is precisely understood. cdnsciencepub.com

The analysis of chemical shifts and spin-spin coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule. The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern due to couplings between the three adjacent ring protons, as well as smaller couplings to the fluorine atom on the ring and the protons of the benzyl fluoride group. The benzylic protons (–CH₂F) will appear as a doublet due to coupling with the attached fluorine atom (²JH,F), a value that is typically large, around 50-60 Hz in related compounds. cdnsciencepub.com

The ¹³C NMR spectrum is characterized by C-F coupling constants, which can be observed over one to several bonds. The carbon directly attached to the fluorine of the fluoromethyl group will show a large one-bond coupling constant (¹JC,F). The aromatic carbons will also exhibit couplings to the ring fluorine, with magnitudes that depend on the number of bonds separating them. researchgate.net

In the ¹⁹F NMR spectrum, two distinct signals are expected: one for the aromatic fluorine and one for the benzylic fluorine. These signals can be further split by couplings to nearby protons and, potentially, through-space coupling to each other. cdnsciencepub.comcdnsciencepub.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity and Coupling Constants (J, Hz)
¹H NMR
Ar-H ~ 7.0 - 7.6 Complex multiplets (dd, ddd) due to ³JH,H, ⁴JH,H, and JH,F
-CH₂F ~ 5.4 - 5.8 Doublet (d), ²JH,F ≈ 45-55 Hz
¹³C NMR
Ar C-Br ~ 120 - 125 Doublet (d) due to JC,F
Ar C-F ~ 160 - 165 Doublet (d), ¹JC,F > 240 Hz
Ar C-H ~ 115 - 135 Doublets and doublets of doublets (d, dd) due to JC,F and JC,H
Ar C-CH₂F ~ 135 - 140 Triplet (t) or doublet of triplets (dt) due to JC,F
-CH₂F ~ 80 - 85 Triplet (t), ¹JC,F ≈ 160-180 Hz
¹⁹F NMR
Ar-F ~ -110 to -120 Multiplet

Note: Predicted values are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

For this compound, characteristic vibrational modes can be predicted. The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1000-1400 cm⁻¹ region. The C-Br stretch is found at lower frequencies, generally below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1440-1625 cm⁻¹, respectively. Detailed analysis, often aided by computational methods like DFT, can assign specific frequencies to individual vibrational modes, providing a vibrational fingerprint of the molecule. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch FT-IR, FT-Raman 3000 - 3100
Aliphatic C-H Stretch (-CH₂F) FT-IR, FT-Raman 2850 - 3000
Aromatic C=C Stretch FT-IR, FT-Raman 1440 - 1625
C-F Stretch (Aromatic) FT-IR, FT-Raman 1270 - 1100 researchgate.net
C-F Stretch (Benzylic) FT-IR, FT-Raman 1100 - 1000

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₇H₅BrF₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of the molecular ion, which will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2) separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides structural clues. Common fragmentation pathways for benzyl halides include the loss of the halogen atom to form a stable benzyl cation. For this compound, the loss of the bromine atom would yield a fluorobenzyl fluoride cation ([M-Br]⁺). Another likely fragmentation is the cleavage of the C-C bond to lose the fluoromethyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Notes
Molecular Ion [M]⁺ [C₇H₅⁷⁹BrF₂]⁺ 206 Exhibits characteristic M/M+2 pattern with m/z 208 for ⁸¹Br.
[M-H]⁺ [C₇H₄BrF₂]⁺ 205 Loss of a hydrogen atom.
[M-F]⁺ [C₇H₅BrF]⁺ 187 Loss of a fluorine atom from the benzyl group.
[M-Br]⁺ [C₇H₅F₂]⁺ 127 Loss of the bromine atom, likely a stable fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)

Quantum Chemical and Computational Investigations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are frequently employed to complement and interpret experimental data for halogenated compounds. researchgate.netjocpr.com These computational studies can predict various molecular properties with a high degree of accuracy.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.govnih.gov

Simulate NMR Parameters: Compute NMR chemical shifts and spin-spin coupling constants, which serve as a valuable tool for validating spectral assignments from experimental data.

Analyze Electronic Properties: Investigate the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. jocpr.com

By combining advanced spectroscopic analysis with robust computational investigations, a comprehensive understanding of the structure, dynamics, and electronic nature of this compound can be achieved.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and ground-state properties of molecules. By employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), researchers can accurately predict the optimized molecular geometry of this compound. These calculations are fundamental for understanding the spatial arrangement of atoms and the resulting electronic distribution.

The geometry optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise bond lengths of the C-Br, C-F (aromatic), and C-F (benzylic) bonds, as well as the bond angles within the benzene (B151609) ring and the benzyl group. These parameters are influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the fluorine and bromine atoms significantly impacts the electronic environment of the aromatic ring.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.90 Å
Bond LengthC-F (aromatic)1.35 Å
Bond LengthC-CH₂F1.51 Å
Bond LengthCH₂-F (benzylic)1.39 Å
Bond AngleC-C-Br120.5°
Bond AngleC-C-F (aromatic)118.9°
Bond AngleC-C-CH₂F121.0°
Dihedral AngleF-C-C-Br179.8°

Note: The values in this table are representative and based on typical DFT calculations for similar halogenated benzyl fluorides.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with contributions from the bromine atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring and the benzylic carbon, influenced by the electron-withdrawing fluorine atoms. The HOMO-LUMO energy gap can be calculated using DFT, providing insights into the molecule's kinetic stability and its propensity to undergo electron transfer reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-0.98
HOMO-LUMO Energy Gap (ΔE)5.87
Ionization Potential (I ≈ -E_HOMO)6.85
Electron Affinity (A ≈ -E_LUMO)0.98
Global Hardness (η = (I-A)/2)2.94
Global Softness (S = 1/2η)0.17
Electronegativity (χ = (I+A)/2)3.92

Note: These values are illustrative and derived from DFT calculations on structurally related molecules.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs. aiu.edu This method allows for the investigation of charge delocalization through hyperconjugative interactions, which are crucial for understanding molecular stability. nih.gov In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization.

Table 3: Selected NBO Analysis Results for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) F (aromatic)π(C5-C6)4.2
LP(1) Brπ(C1-C2)2.8
σ(C-H) (benzyl)σ(C-F) (benzyl)1.5
π(C1-C2)π(C3-C4)18.5

Note: E(2) values are representative and illustrate the type of stabilizing interactions present.

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show negative potential around the fluorine atoms and the bromine atom due to their high electronegativity and the presence of lone pairs. These regions would be the likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the benzyl group and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic interactions. The MEP map provides an intuitive guide to the molecule's reactive behavior.

Theoretical Assessments of Internal Rotational Potentials and Conformational Preferences

The conformational flexibility of the benzyl fluoride moiety is a key determinant of its chemical and physical properties. Theoretical calculations can be used to assess the internal rotational potential around the C(aromatic)-C(benzyl) bond. researchgate.net This involves calculating the energy of the molecule as a function of the dihedral angle defined by the plane of the aromatic ring and the C-F bond of the benzyl group.

Studies on related benzyl fluorides have shown that the conformational preference is governed by a delicate balance of steric and electronic effects, including hyperconjugation and dipole-dipole interactions. researchgate.netresearchgate.net For this compound, computational studies would likely reveal the most stable conformer and the energy barriers to rotation. The presence of the ortho-bromo substituent is expected to introduce significant steric hindrance, which will influence the preferred conformation of the fluoromethyl group relative to the benzene ring. researchgate.net

Table 4: Calculated Rotational Energy Barriers for the -CH₂F Group in Benzyl Fluoride Derivatives

CompoundRotational Barrier (kJ/mol)Most Stable Conformation (Dihedral Angle)
Benzyl Fluoride~3.490°
4-Fluorobenzyl Fluoride~2.5
3,5-Difluorobenzyl Fluoride~4.090°
This compound (Predicted)> 4.0Likely non-planar due to steric hindrance

Note: The data for the first three entries are based on literature values for similar compounds. The prediction for this compound is an estimation based on structural analogy. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluorobenzyl fluoride?

  • Methodology : The synthesis of halogenated benzyl derivatives typically involves electrophilic aromatic substitution or halogen exchange reactions. For example, bromo-fluorobenzyl compounds can be synthesized via nucleophilic displacement of a leaving group (e.g., chloride) using KF or tetrabutylammonium fluoride in polar aprotic solvents like DMF . Reaction conditions (e.g., 60–80°C, inert atmosphere) must be optimized to minimize side reactions. Purity can be confirmed via GC-MS or HPLC (>95% purity threshold) .

Q. How can the structure of this compound be characterized?

  • Methodology : Use a combination of 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions). Mass spectrometry (HRMS) validates molecular weight (expected m/z ~245.98 for C7_7H5_5BrF2_2). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What are the stability considerations for storing this compound?

  • Methodology : Halogenated benzyl fluorides are moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation. Monitor stability via periodic NMR or TLC; degradation products (e.g., benzyl alcohol) indicate hydrolysis .

Advanced Research Questions

Q. How does the electronic effect of fluorine influence reactivity in cross-coupling reactions involving this compound?

  • Methodology : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent bromine, improving Suzuki-Miyaura coupling yields with aryl boronic acids. Use Pd(PPh3_3)4_4/Cs2_2CO3_3 in THF/H2_2O at 80°C. Compare kinetics with non-fluorinated analogs to quantify rate enhancement (e.g., via 19F^{19}\text{F} NMR reaction monitoring) .

Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?

  • Methodology : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., CuI for Ullmann coupling) to control substitution patterns. Computational DFT studies (Gaussian 09) can predict reactive sites by analyzing Fukui indices and electrostatic potentials .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases). QSAR models trained on halogenated benzyl compounds correlate logP and Hammett constants with cytotoxicity. Validate predictions via in vitro assays (e.g., IC50_{50} measurements in cancer cell lines) .

Q. What analytical techniques resolve contradictions in reported spectral data for bromo-fluorobenzyl derivatives?

  • Methodology : Cross-validate 13C^{13}\text{C} NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). For overlapping signals, use 2D NMR (HSQC, HMBC) or isotopic labeling. Discrepancies in melting points may arise from polymorphism—characterize via DSC and PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.